2-(Methylamino)phenol hydrochloride
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Overview
Description
2-(Methylamino)phenol hydrochloride is an organic compound with the molecular formula C8H12ClNO. It is a white crystalline solid that is soluble in water, alcohol, and ether. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)phenol hydrochloride typically involves the reaction of 2-nitrophenol with methylamine, followed by reduction and subsequent acidification with hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used during the reduction step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Nitration: Nitration of phenol to produce 2-nitrophenol.
Amination: Reaction of 2-nitrophenol with methylamine.
Reduction: Reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
Acidification: Acidification with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.
Major Products
Oxidation: Produces quinones.
Reduction: Produces corresponding amines.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
2-(Methylamino)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)phenol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound may also interact with cellular receptors, influencing biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)methylphenol hydrochloride
- 4-(Methylamino)phenol hydrochloride
- 2-(Ethylamino)phenol hydrochloride
Uniqueness
2-(Methylamino)phenol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its solubility in water and other solvents also makes it versatile for use in different applications .
Properties
Molecular Formula |
C7H10ClNO |
---|---|
Molecular Weight |
159.61 g/mol |
IUPAC Name |
2-(methylamino)phenol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h2-5,8-9H,1H3;1H |
InChI Key |
GXOAQMMUABIVCR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1O.Cl |
Origin of Product |
United States |
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